molecular formula C19H24N4O4S B2900994 ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate CAS No. 1286705-76-7

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B2900994
CAS No.: 1286705-76-7
M. Wt: 404.49
InChI Key: UVVZKPSJFBPDSV-UHFFFAOYSA-N
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Description

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, an azetidine ring, and a piperazine carboxylate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized by reacting an appropriate amine with a halogenated compound, followed by cyclization under basic conditions.

    Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

    Esterification: The final step involves the esterification of the piperazine carboxylate with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed on the piperazine ring or the benzo[d]thiazole moiety using appropriate nucleophiles and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Drug Development: The compound serves as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Comparison with Similar Compounds

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(1-(6-chlorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate: This compound features a chloro substituent instead of a methoxy group, which may alter its biological activity and binding properties.

    Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)morpholine-1-carboxylate: The piperazine ring is replaced with a morpholine ring, potentially affecting the compound’s pharmacokinetic properties.

    Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-1-carboxylate: The piperazine ring is replaced with a piperidine ring, which may influence the compound’s overall biological activity.

Properties

IUPAC Name

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-3-27-19(25)22-8-6-21(7-9-22)17(24)13-11-23(12-13)18-20-15-5-4-14(26-2)10-16(15)28-18/h4-5,10,13H,3,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZKPSJFBPDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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